molecular formula C14H12N2O2S B1452838 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- CAS No. 1001070-50-3

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-

Cat. No.: B1452838
CAS No.: 1001070-50-3
M. Wt: 272.32 g/mol
InChI Key: BYOCVLCQUZBHNT-UHFFFAOYSA-N
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Description

  • SMILES : COC(=O)c1cnc2[nH]ccc2c1

Physical and Chemical Properties Analysis

  • Stability : Requires proper storage (Class Code 11 - Combustible Solids)

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

A study by Suresh et al. (2013) demonstrates the utility of "1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-" in palladium-catalyzed decarboxylative Suzuki and Heck couplings. These reactions enable the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing the compound's role in creating complex structures used in drug development and materials science (Suresh, Muthusubramanian, Kumaran, & Manickam, 2013).

c-Met Inhibitors Synthesis

Liu et al. (2016) highlighted the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, a crucial target in cancer therapy. The compound serves as a scaffold for creating potent kinase inhibitors, indicating its importance in developing new anticancer agents (Liu, Wang, Huang, Ji, Fan, Li, Cheng, & Tian, 2016).

Multicomponent Reactions

The ability of "1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-" to participate in multicomponent reactions was explored by Ryzhkova et al. (2023), who synthesized novel chromeno[2,3-b]pyridine derivatives. These compounds are known for their biological and medicinal properties, underscoring the compound's utility in generating biologically active molecules (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

5-HT6 Receptor Ligands

Elokdah et al. (2007) developed novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines acting as 5-HT6 receptor agonists and antagonists. This research showcases the compound's potential in creating new treatments for neurological disorders, emphasizing its significance in neuropsychopharmacology (Elokdah, Li, Mcfarlane, Bernotas, Robichaud, Magolda, Zhang, Smith, & Schechter, 2007).

Synthesis of Fused Heterocycles

The work by El-Nabi (2002) on synthesizing fused heterocycles from 1-aryl-5-methoxypyrrolones underscores the compound's role in generating complex heterocyclic systems, which are cornerstone structures in pharmaceuticals and agrochemicals (El-Nabi, 2002).

Safety and Hazards

  • Safety Precautions : Handle with care; consult safety data sheets

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), where it acts as a potent inhibitor . The compound forms hydrogen bonds with the backbone carbonyl of specific amino acids in the enzyme’s active site, thereby inhibiting its activity . This interaction is essential for its role in modulating biochemical pathways and cellular processes.

Cellular Effects

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting FGFRs, leading to altered gene expression and cellular metabolism . The compound’s inhibition of FGFRs can result in reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, it has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- involves its binding interactions with biomolecules. The compound binds to the active site of FGFRs, forming hydrogen bonds with specific amino acids . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and gene expression. The inhibition of FGFRs by this compound can result in decreased phosphorylation of downstream signaling proteins, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that its inhibitory effects on FGFRs persist over extended periods, leading to sustained changes in cellular function . These findings suggest that the compound can be used effectively in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is involved in metabolic pathways related to its inhibition of FGFRs. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Its inhibition of FGFRs can result in altered glucose metabolism and lipid synthesis, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on FGFRs. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-16(14(12)15-10-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOCVLCQUZBHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678002
Record name 1-(Benzenesulfonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001070-50-3
Record name 1-(Benzenesulfonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-methyl-1H-pyrrolo[2,3-b]pyridine (3.5 g, 26.5 mmol), triethylamine (8.03 g, 79.5 mmol), and 4-dimethylaminopyridine (0.32 g, 2.65 mmol) in dichloromethane (100 mL) at 0° C. was added benzenesulfonyl chloride (7.0 g, 39.8 mmol). After stirring for 48 h at room temperature, the reaction was quenched with water (50 mL) and extracted with dichloromethane (2×120 mL). The organic layer was washed with a saturated sodium bicarbonate solution (2×30 mL), water (2×30 mL), brine (50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 33% dichloromethane/hexanes) to afford 1-benzenesulfonyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (4.6 g, 64%) as white solid: LC/MS m/e calcd for C14H12N2O4S [M+H]+ 273.33, observed 272.9.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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